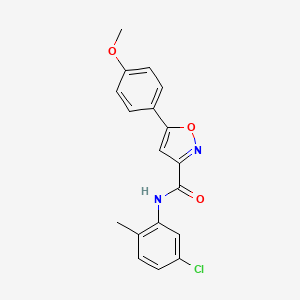

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic building blocks to the final desired structure. For instance, the synthesis of triazole carboxamides involves condensation reactions under reflux conditions, as seen in the synthesis of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide . Similarly, the synthesis of a molecule with antiproliferative activity involves condensation of specific carboxylic acid with an aminated indazole derivative . These methods reflect the general strategies that could be applied to synthesize the compound , using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of synthesized compounds are confirmed using spectroscopic techniques such as NMR, mass spectroscopy, and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular framework, including the arrangement of atoms and the presence of specific functional groups. The molecular structure analysis is crucial for verifying the successful synthesis of the target compound and for subsequent biological activity studies.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are typically condensation reactions, which are facilitated by catalysts and specific reaction conditions such as temperature and solvent choice . The reactivity of the functional groups present in the starting materials plays a significant role in the formation of the final product. For example, the presence of a methoxy group can influence the electronic properties of the molecule and affect its reactivity in the synthesis process.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are influenced by their molecular structures. For instance, the presence of methoxy and carboxamide groups can affect the solubility, melting point, and stability of the compounds . These properties are important for the practical application of the compounds, including their formulation into dosage forms for biological testing and potential therapeutic use.

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide and its derivatives have been explored for their antimicrobial properties. A study by Bektaş et al. (2010) synthesized several derivatives from ester ethoxycarbonylhydrazones with primary amines, including compounds with antimicrobial activities against various microorganisms. This research highlights the compound's potential in contributing to the development of new antimicrobial agents [Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N. (2010). Molecules].

Potential as Anti-inflammatory and Analgesic Agents

Another dimension of research on N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide derivatives has focused on their anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) synthesized novel derivatives from visnaginone and khellinone, demonstrating significant COX-2 inhibition, analgesic, and anti-inflammatory activities. This work suggests the compound's derivatives as promising leads for developing new analgesic and anti-inflammatory drugs [Abu‐Hashem, A., Al-Hussain, S., & Zaki, M. (2020). Molecules].

Cytotoxicity and Antitumor Applications

The cytotoxic and antitumor potential of N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide derivatives has also been a subject of study. Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and tested them against Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential use of these compounds in anticancer therapy [Hassan, A. S., Hafez, T., & Osman, S. A. (2014). Scientia Pharmaceutica].

Molecular and Electronic Analysis

Research on N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide has extended to the molecular and electronic levels, exploring nonlinear optical properties and spectroscopic analysis. Beytur and Avinca (2021) conducted a comprehensive study analyzing the electronic properties, molecular vibrations, and NMR chemical shifts of novel compounds, demonstrating their potential applications in materials science and molecular electronics [Beytur, M., & Avinca, I. (2021). Heterocyclic Communications].

properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-11-3-6-13(19)9-15(11)20-18(22)16-10-17(24-21-16)12-4-7-14(23-2)8-5-12/h3-10H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTZFVRQOYYCPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B3018853.png)

![Ethyl 2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)-4-phenyl-3-thiophenecarboxylate](/img/structure/B3018854.png)

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)

![3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3018858.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 2-chlorobenzoate](/img/structure/B3018864.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)